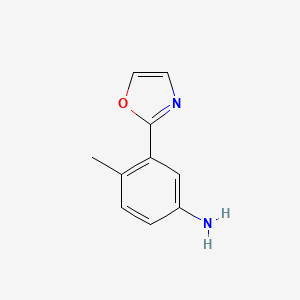

4-Methyl-3-(1,3-oxazol-2-yl)aniline

Descripción general

Descripción

“4-Methyl-3-(1,3-oxazol-2-yl)aniline” is a chemical compound with the formula C10H10N2O. Its IUPAC name is 4-methyl-3-(oxazol-2-yl)aniline .

Synthesis Analysis

The synthesis of oxazoline compounds, which includes “4-Methyl-3-(1,3-oxazol-2-yl)aniline”, has been a subject of numerous studies. Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(1,3-oxazol-2-yl)aniline” consists of a benzene ring substituted with an amine group and a 4-methyl-oxazole group .Chemical Reactions Analysis

Oxazoline compounds, including “4-Methyl-3-(1,3-oxazol-2-yl)aniline”, have been subjected to various chemical reactions. For instance, direct arylation and alkenylation of oxazoles have been efficiently catalyzed by Pd(PPh3)4 .Physical And Chemical Properties Analysis

“4-Methyl-3-(1,3-oxazol-2-yl)aniline” is a powder at room temperature. It has a molecular weight of 174.2 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-Methyl-3-(1,3-oxazol-2-yl)aniline derivatives have been studied for their antimicrobial properties. The oxazole ring, a core structure in these compounds, is known to exhibit significant antibacterial and antifungal activities. Specific derivatives have shown potent activity against a range of microbial pathogens, making them valuable in the development of new antimicrobial agents .

Anticancer Properties

The oxazole moiety is a prominent feature in many anticancer drugs due to its ability to interact with various biological targets. Derivatives of 4-Methyl-3-(1,3-oxazol-2-yl)aniline have been explored for their potential to inhibit the growth of cancer cells, with some compounds demonstrating promising results in preclinical studies .

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Oxazole derivatives, including those based on 4-Methyl-3-(1,3-oxazol-2-yl)aniline, have been reported to possess anti-inflammatory properties, which could be harnessed in the development of anti-inflammatory medications .

Antidiabetic Effects

Oxazole compounds have been identified as potential antidiabetic agents. Their ability to modulate biological pathways related to diabetes has made them a subject of interest in the search for new treatments for this chronic condition .

Antiobesity Activity

The global increase in obesity rates has spurred the search for effective antiobesity drugs. Some oxazole derivatives have shown the ability to influence metabolic pathways associated with obesity, suggesting that 4-Methyl-3-(1,3-oxazol-2-yl)aniline could be a starting point for the development of antiobesity agents .

Antioxidant Potential

Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating its effects. Research has indicated that oxazole derivatives can exhibit antioxidant properties, which may be beneficial in protecting cells from oxidative damage .

Antiviral Applications

With the ongoing challenge of emerging viral diseases, there is a continuous need for new antiviral compounds. Oxazole derivatives have been evaluated for their antiviral activities, including potential efficacy against SARS-CoV-2, making them relevant in the context of pandemic preparedness .

Antitubercular Activity

Tuberculosis remains a major global health issue, and new drugs are needed to combat drug-resistant strains. Oxazole derivatives have been investigated for their antitubercular activity, offering hope for new therapeutic options in the fight against this infectious disease .

Safety And Hazards

While specific safety and hazard information for “4-Methyl-3-(1,3-oxazol-2-yl)aniline” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-3-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIYCICVSHONFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(1,3-oxazol-2-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

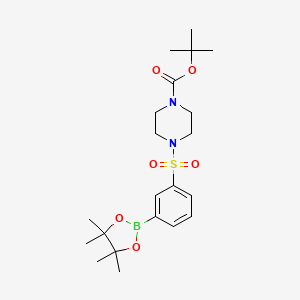

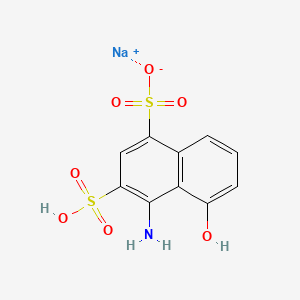

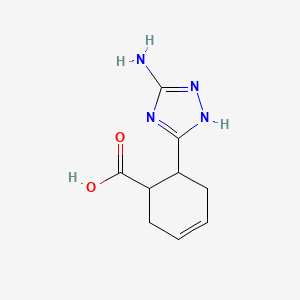

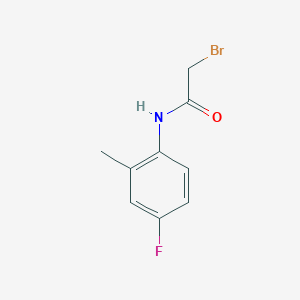

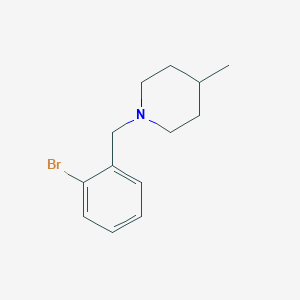

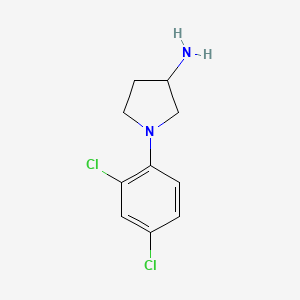

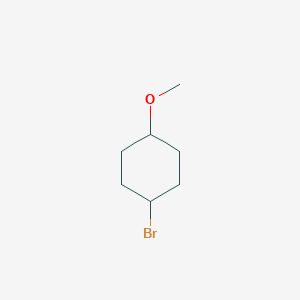

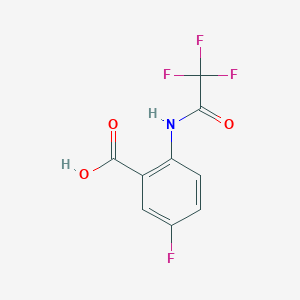

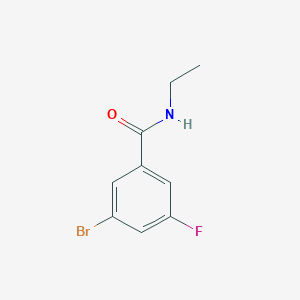

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)

![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)

![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)

![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)